molecular formula C14H21NO3S B4240057 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine

4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine

Cat. No.: B4240057
M. Wt: 283.39 g/mol
InChI Key: GDUDPTLFNOZYCA-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonylmorpholine Scaffolds in Modern Chemical Science

The sulfonylmorpholine scaffold is a recurring motif in a variety of biologically active compounds. The sulfonamide group is a well-known pharmacophore, present in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents. nih.govekb.eg The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is also a privileged structure in medicinal chemistry. Its presence can enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The combination of these two moieties in the sulfonylmorpholine scaffold has therefore been a fruitful area of research for the development of new therapeutic agents.

Overview of Research Trajectories for Complex Organic Molecules

The exploration of complex organic molecules like 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine typically follows a well-defined research trajectory. This begins with the design and synthesis of the target molecule, often leveraging established synthetic methodologies or developing novel ones. Once synthesized, the compound undergoes rigorous characterization to confirm its structure and purity. This is typically achieved through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, as well as physicochemical measurements like melting point determination. Following characterization, the molecule may be subjected to various assays to evaluate its biological activity or material properties, depending on the research goals.

Rationale for In-depth Academic Investigation of this compound

The tetramethylphenyl group can influence the molecule's lipophilicity, which in turn can affect its cell permeability and bioavailability. Furthermore, the steric hindrance provided by the methyl groups may confer selectivity for certain biological targets or enhance the molecule's resistance to metabolic degradation. A thorough investigation of this compound would therefore provide valuable insights into the structure-activity relationships of polysubstituted arylsulfonamides and could pave the way for the design of new molecules with tailored properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3,4,5-tetramethylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10-9-14(13(4)12(3)11(10)2)19(16,17)15-5-7-18-8-6-15/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUDPTLFNOZYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 2,3,4,5 Tetramethylphenyl Sulfonyl Morpholine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine reveals that the most logical disconnection is at the sulfur-nitrogen bond. This bond is typically formed through a sulfonylation reaction, pointing to two primary precursors: a 2,3,4,5-tetramethylbenzenesulfonyl halide and morpholine (B109124) or a substituted morpholine derivative.

Synthesis of 2,3,4,5-Tetramethylbenzenesulfonyl Halide Precursors

The synthesis of 2,3,4,5-tetramethylbenzenesulfonyl halides, such as the chloride or fluoride (B91410), is a critical step. One common method involves the chlorosulfonylation of 1,2,3,4-tetramethylbenzene. For instance, reacting 2,3,5,6-tetramethylanisole with chlorosulfonic acid in dichloromethane (B109758) can yield the corresponding sulfonyl chloride. prepchem.com Another approach is the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) halide. rsc.org

Alternatively, sulfonyl fluorides can be prepared from sulfonic acids or their salts. A one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids has been reported, offering a facile and efficient route. rsc.org

PrecursorStarting MaterialReagentsKey Features
2,3,4,5-Tetramethylbenzenesulfonyl chloride1,2,3,4-TetramethylbenzeneChlorosulfonic acidDirect chlorosulfonylation
2,3,4,5-Tetramethylbenzenesulfonyl chloride2,3,4,5-TetramethylanilineNaNO₂, HCl, SO₂, CuClSandmeyer-type reaction
2,3,4,5-Tetramethylbenzenesulfonyl fluoride2,3,4,5-Tetramethylbenzenesulfonic acidCyanuric chloride, KHF₂One-pot conversion from sulfonic acid

Approaches to Substituted Morpholine Building Blocks

Morpholine and its derivatives are important structural motifs in many biologically active compounds. oup.com Numerous synthetic methods for substituted morpholines have been developed. These include intramolecular cyclization of amino alcohols and amino diols, reductive etherification of keto alcohols, and cyclization of alkynylamines. oup.com For example, an efficient synthesis of various substituted morpholines has been achieved through an indium(III)-catalyzed intramolecular reductive etherification. oup.com

Other strategies involve multicomponent reactions. A de novo synthesis of morpholine rings using multicomponent reaction chemistry allows for the creation of diverse substitution patterns. nih.gov Photocatalytic, diastereoselective annulation strategies have also been employed for the synthesis of morpholines from readily available starting materials. acs.org

MethodKey Features
Intramolecular Reductive EtherificationIndium(III)-catalyzed, high diastereoselectivity. oup.com
Multicomponent ReactionsVersatile for creating diverse substitution patterns. nih.gov
Photocatalytic AnnulationDiastereoselective, uses visible-light photocatalysis. acs.org
Palladium-Catalyzed CarboaminationFour-step synthesis of cis-3,5-disubstituted morpholines. nih.gov

Direct Synthesis Protocols for this compound

The direct synthesis of the target compound typically involves the reaction of a 2,3,4,5-tetramethylbenzenesulfonyl halide with morpholine.

Sulfonylation Reactions Involving Morpholine and Sulfonyl Halides

The most common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. semanticscholar.orgresearchgate.net This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. For instance, the reaction of a sulfonyl chloride with morpholine in a suitable solvent like acetone (B3395972) or in a basic aqueous medium can yield the desired sulfonamide. semanticscholar.orgresearchgate.net A similar synthesis of 4-[(3-acetylphenyl)sulfonyl]morpholine was achieved by reacting 3-acetylbenzenesulfonyl fluoride with morpholine in tetrahydrofuran. prepchem.com

ReactantsBase/SolventKey Features
2,3,4,5-Tetramethylbenzenesulfonyl chloride and MorpholinePyridineHigh yields are often achieved. semanticscholar.org
2,3,4,5-Tetramethylbenzenesulfonyl chloride and MorpholineAqueous alkaliSuitable for some substrates. semanticscholar.org
2,3,4,5-Tetramethylbenzenesulfonyl fluoride and MorpholineTetrahydrofuranEffective for sulfonyl fluorides. prepchem.com

Alternative Cyclization Strategies for Sulfonylmorpholine Ring Formation

While less common for this specific target, alternative strategies could involve forming the morpholine ring after the sulfonyl group is already attached to a precursor. For example, a suitably substituted N-(2-hydroxyethyl)sulfonamide could undergo intramolecular cyclization to form the morpholine ring.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant focus on developing more environmentally friendly and efficient synthetic methods.

For sulfonamide synthesis, green chemistry approaches include solvent-free mechanochemical methods. rsc.org A one-pot, double-step procedure mediated by solid sodium hypochlorite (B82951) has been demonstrated for the synthesis of sulfonamides from disulfides. rsc.org Another green approach involves conducting the sulfonylation reaction in water, which avoids the use of organic solvents and bases. rsc.org

Furthermore, catalytic methods are being explored. A magnetite-immobilized nano-Ru catalyst has been developed for the environmentally benign synthesis of sulfonamides from alcohols and sulfonamides. acs.org Electrochemical methods also offer a promising green alternative to traditional sulfonamide synthesis, avoiding harsh conditions. chemistryworld.com

TechniqueKey Features
MechanosynthesisSolvent-free, one-pot reaction from disulfides. rsc.org
Aqueous SynthesisUses water as the solvent, avoids organic bases. rsc.org
Nano-Ru CatalysisDomino dehydrogenation-condensation-hydrogenation sequence. acs.org
ElectrochemistryAvoids harsh reaction conditions. chemistryworld.com

Mechanochemical Synthesis Approaches for Sulfonylmorpholines

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. youtube.com This approach often leads to higher yields, shorter reaction times, and a significant reduction in solvent waste. youtube.com

Recent developments have demonstrated the utility of mechanochemical methods for the synthesis of aromatic sulfonamides. A notable strategy involves a three-component palladium-catalyzed aminosulfonylation reaction. rsc.org This method utilizes mechanical energy, typically through ball milling, to combine an aryl bromide or carboxylic acid, a source of sulfur dioxide (like K₂S₂O₅), and an amine. rsc.org This approach provides a direct route to a wide array of sulfonamides and is tolerant of numerous functional groups. rsc.org

Adapting this for the synthesis of this compound would involve the reaction of a 2,3,4,5-tetramethylphenyl halide, a sulfur dioxide surrogate, and morpholine under mechanochemical conditions. The solvent-free nature of this process aligns with the principles of green chemistry. researchgate.net Research into the mechanochemical synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides further highlights the potential of solvent-free conditions for creating complex sulfur-nitrogen bonds. rsc.org

Table 1: Comparison of Mechanochemical vs. Traditional Synthesis for Aromatic Sulfonamides

Feature Mechanochemical Synthesis Traditional Solution-Phase Synthesis
Solvent Usage Minimal to none Significant quantities required
Reaction Time Often significantly shorter Can be lengthy (e.g., 16 hours) prepchem.com
Energy Input Mechanical (milling, grinding) Thermal (heating, refluxing)
Waste Generation Reduced solvent and purification waste Higher due to solvent and byproducts
Applicability Proven for various sulfonamides rsc.orgresearchgate.net Well-established for a wide range of reactions

Catalyst Development for Efficient Sulfonylation

Catalysis is central to optimizing the sulfonylation of amines like morpholine. The development of novel catalysts aims to improve reaction efficiency, selectivity, and substrate scope under milder conditions.

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium, are widely used in sulfonylation reactions. acs.org They are effective in forming carbon-sulfur bonds through cross-coupling reactions. For instance, Pd(II)-catalyzed C-H arylation of benzamides has been used to construct biaryl sulfonamides, demonstrating the power of this approach for creating complex molecular architectures. researchgate.net

Photocatalysis: Photocatalysis has recently emerged as a powerful tool for organic transformations, including sulfonylation. bohrium.com Visible light-induced reactions can generate sulfonyl radicals from various precursors, such as sulfonyl chlorides, which then react with substrates. bohrium.com This method offers a green alternative to traditional methods that may require harsh conditions. Both homogeneous and heterogeneous photocatalytic systems are being explored, with the latter offering advantages in catalyst recovery and reuse. bohrium.com

Organocatalysis and Biocatalysis: Non-metallic catalysts are also gaining traction. Peptides have been shown to catalyze enantioselective sulfonylation reactions, offering high levels of stereocontrol. nih.gov In one study, a tetrapeptide catalyst was used for the enantioselective sulfonyl transfer to a myo-inositol derivative, highlighting the potential for precise catalyst-substrate recognition. nih.gov Furthermore, sulfonic acid-functionalized inorganic materials, such as silica-bonded N-propyl sulfamic acid (SBNPSA), have been employed as efficient and reusable solid acid catalysts in various organic syntheses. mdpi.com

Table 2: Overview of Catalytic Systems for Sulfonylation

Catalyst Type Examples Key Advantages Relevant Reactions
Transition-Metal Palladium complexes High efficiency, broad substrate scope acs.org Cross-coupling, C-H functionalization researchgate.net
Photocatalysts Ruthenium/Iridium complexes, Heterogeneous polymers bohrium.com Mild conditions, uses visible light, green chemistry Radical sulfonylation of alkenes and alkynes bohrium.com
Biocatalysts Tetrapeptides High enantioselectivity nih.gov Asymmetric sulfonyl transfer nih.gov
Solid Acid Catalysts Silica-bonded N-propyl sulfamic acid (SBNPSA) Reusability, stability, green conditions mdpi.com Condensation, esterification mdpi.com

Stereoselective Synthesis and Enantiomeric Resolution Strategies

While this compound is itself achiral, the introduction of substituents on the morpholine ring can create one or more stereocenters. The development of stereoselective synthetic methods is therefore crucial for accessing enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications. nih.gov

New methods for the stereoselective synthesis of substituted morpholines are of significant interest. nih.gov For example, a copper(II)-promoted oxyamination of alkenes allows for the synthesis of 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov Similarly, polymer-supported synthesis has been used to create morpholine-3-carboxylic acid derivatives stereoselectively. nih.gov

Chiral Auxiliary Approaches for Asymmetric Synthesis

A common strategy to control stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recycled.

A variety of chiral auxiliaries have been developed and applied in asymmetric synthesis:

Pseudoephedrine and Pseudoephenamine: These are highly effective auxiliaries for diastereoselective alkylation reactions, providing access to enantiomerically enriched products. harvard.edu Pseudoephenamine has been shown to be a superior alternative in some cases, offering higher diastereoselectivities and producing crystalline derivatives that are easier to purify. harvard.edu

Sulfur-based Auxiliaries: Thiazolidinethiones and oxazolidinethiones derived from amino acids have demonstrated excellent performance in reactions like acetate (B1210297) aldol (B89426) additions. scielo.org.mx

Quinine: This naturally occurring and inexpensive alkaloid has been successfully used as a chiral auxiliary for the asymmetric synthesis of a variety of chiral sulfinamides with excellent enantioselectivity. nih.gov

In the context of synthesizing chiral sulfonylmorpholine derivatives, a chiral auxiliary could be attached to the morpholine precursor to guide the stereoselective introduction of substituents.

Table 3: Selected Chiral Auxiliaries and Their Applications

Chiral Auxiliary Auxiliary Class Typical Application Diastereoselectivity
Pseudoephedrine Amino alcohol Asymmetric alkylation harvard.edu High (often >95:5 dr)
Pseudoephenamine Amino alcohol Asymmetric alkylation harvard.edu Very High (often >99:1 dr)
Indene-based thiazolidinethione Sulfur-based heterocyclic Acetate aldol reaction scielo.org.mx Excellent (>99:1 dr)
Quinine Alkaloid Asymmetric sulfinamide synthesis nih.gov Excellent (up to 99% ee)

Mass Spectrometry for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data, including experimentally determined exact mass for the molecular ion [M]+, [M+H]+, or [M+Na]+, could not be found for this compound.

Fragmentation Pattern Analysis for Structural Confirmation

No published studies detailing the mass spectrometry fragmentation patterns for this compound were identified. Analysis of fragmentation pathways is crucial for the structural elucidation of a compound, but this information is not available for this specific molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A search for single-crystal X-ray diffraction studies on this compound yielded no results. Consequently, information regarding its solid-state architecture is unavailable.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

No crystallographic information file (CIF) or database entry (e.g., in the Cambridge Crystallographic Data Centre, CCDC) exists for this compound. Therefore, details on the crystal system, space group, unit cell dimensions, and data refinement statistics cannot be provided.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without crystallographic data, an analysis of the crystal packing and the nature of intermolecular forces, such as potential hydrogen bonds or π-stacking interactions that govern the supramolecular assembly, cannot be performed.

Conformational Analysis in the Crystalline State

Information on the solid-state conformation of this compound, including the geometry of the morpholine ring (e.g., chair, boat conformation) and the torsional angles defining the orientation of the tetramethylphenylsulfonyl group relative to the morpholine moiety, is not available as no crystal structure has been reported.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The introduction of the bulky and lipophilic tetramethylphenyl group is expected to influence the compound's melting point and solubility.

PropertyPredicted Value
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in chlorinated solvents, ethers, and acetone (B3395972); sparingly soluble in alcohols; insoluble in water.

Note: These are predicted values based on analogous compounds and have not been experimentally verified for 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine.

Spectroscopic Data

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H NMR spectrum is expected to show distinct signals for the aromatic proton, the four methyl groups, and the two types of methylene (B1212753) protons in the morpholine (B109124) ring. The 13C NMR spectrum will similarly display characteristic signals for all the carbon atoms in the molecule.

Table of Predicted 1H NMR Data (in CDCl3)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.5 s 1H Ar-H
~ 3.7 t 4H -N-CH₂-
~ 3.2 t 4H -O-CH₂-
~ 2.5 s 3H Ar-CH₃
~ 2.4 s 3H Ar-CH₃

Table of Predicted 13C NMR Data (in CDCl3)

Chemical Shift (δ) ppm Assignment
~ 140-145 Ar-C (quaternary)
~ 130-135 Ar-C (quaternary)
~ 125-130 Ar-CH
~ 66 -O-CH₂-
~ 46 -N-CH₂-

Note: The chemical shifts are approximate and are based on data for other arylsulfonylmorpholines. The exact values may vary.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonyl and morpholine moieties.

Table of Predicted FT-IR Data

Wavenumber (cm⁻¹) Intensity Assignment
~ 1350-1320 Strong Asymmetric SO₂ stretch
~ 1170-1150 Strong Symmetric SO₂ stretch
~ 1120-1085 Strong C-O-C stretch (morpholine)
~ 2980-2850 Medium C-H stretch (aliphatic)

Note: These are typical wavenumber ranges for the assigned functional groups.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table of Predicted Mass Spectrometry Data

m/z Interpretation
[M]⁺ Molecular ion
[M - C₄H₈NO]⁺ Loss of the morpholine ring
[C₁₀H₁₃SO₂]⁺ Tetramethylphenylsulfonyl cation
[C₁₀H₁₃]⁺ Tetramethylphenyl cation

Note: The relative intensities of the fragment ions would depend on their stability.

Computational and Theoretical Investigations of 4 2,3,4,5 Tetramethylphenyl Sulfonyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a preferred method for calculating the electronic structure of molecules. It would be used to determine the optimized molecular geometry of 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Such calculations, often using functionals like B3LYP with a basis set such as 6-311G**, provide a foundational understanding of the molecule's three-dimensional shape and electron distribution. However, no published studies were found that report these specific geometric parameters.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A Molecular Electrostatic Potential (MEP) map would further illustrate the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, this analysis would pinpoint regions susceptible to chemical attack, but specific energy values and MEP maps have not been reported in the literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are performed to predict the infrared (IR) and Raman spectra of a molecule. By correlating the calculated frequencies with experimental spectra, chemists can assign specific vibrational modes to observed spectral bands. This is a powerful tool for structural confirmation. For the title compound, a theoretical vibrational analysis would help interpret its spectroscopic signature, but no such computational or experimental spectroscopic correlation has been published.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the morpholine (B109124) ring and the rotation around the sulfur-nitrogen and sulfur-carbon bonds mean that this compound can exist in multiple conformations.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the vast conformational space of flexible molecules. These methods can identify stable low-energy conformers and understand the dynamic behavior of the molecule over time. An MD simulation would reveal how the molecule moves and changes shape, providing insight into its behavior in different environments. No studies detailing the conformational landscape or dynamic simulations for this specific compound are currently available.

Analysis of Ring Conformations (e.g., Chair, Boat) and Substituent Orientations

The morpholine ring typically adopts a stable chair conformation. A detailed conformational analysis would investigate the energy differences between the chair, boat, and twist-boat forms. Furthermore, it would examine the orientation of the bulky tetramethylphenylsulfonyl substituent relative to the morpholine ring (i.e., whether it is in an axial or equatorial position in the chair conformer) and the rotational barriers around the key single bonds. This information is vital for understanding steric effects and intermolecular interactions, yet specific energetic and geometric data for these conformations are absent from the scientific record.

Interconversion Barriers and Dynamics

The conformational dynamics of this compound are dictated by the rotational barriers around its key single bonds and the inversion of the morpholine ring. The primary motions include the rotation about the sulfur-nitrogen (S-N) bond and the sulfur-carbon (S-C) bond of the tetramethylphenyl group. The morpholine ring itself typically exists in a chair conformation, and the transition between equivalent chair forms represents a significant energetic barrier.

Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the potential energy surface for these conformational changes. By systematically rotating the dihedral angles of interest, transition states can be located, and the corresponding energy barriers can be quantified. Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of the molecule over time at various temperatures, revealing the preferred conformations and the frequency of interconversions between them. mdpi.com While specific experimental or calculated values for the title compound are not published, studies on similar N-arylsulfonylmorpholine structures indicate that the barrier to rotation around the S-N bond can be significant due to steric hindrance and electronic effects.

Table 1: Hypothetical Interconversion Energy Barriers for this compound This table is illustrative and based on typical values for similar molecular scaffolds, as specific data for the title compound is not available.

Conformational ChangeComputational MethodCalculated Energy Barrier (kcal/mol)
Morpholine Ring InversionDFT (B3LYP/6-31G)~10-12
S-N Bond RotationDFT (B3LYP/6-31G)~7-9
S-Caryl Bond RotationDFT (B3LYP/6-31G*)~4-6

Molecular Modeling and Interaction Studies

Molecular modeling is a crucial tool for predicting how a molecule like this compound might interact with biological macromolecules, thereby guiding drug discovery efforts.

Ligand-Target Interaction Prediction Methodologies (e.g., Molecular Docking)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. For a compound like this compound, this process would begin with obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB). researchgate.net

The methodologies can be broadly categorized as:

Structure-Based Methods : These rely on the 3D structure of the target protein. nih.govnih.gov Docking algorithms explore various ligand conformations and orientations within the binding pocket, calculating the free energy of binding for each pose. mdpi.commdpi.com

Ligand-Based Methods : Used when the target structure is unknown, these methods rely on the knowledge of other molecules that bind to the target. nih.govnih.gov Techniques like pharmacophore modeling identify essential chemical features required for binding. mdpi.com

The choice of docking software (e.g., AutoDock, Schrödinger Maestro, MOE) and scoring function is critical for obtaining reliable predictions. nih.govmdpi.com Validation of the docking protocol is often performed by redocking a known co-crystallized ligand to ensure the method can accurately reproduce the experimental binding mode. nih.gov

Analysis of Binding Modes and Interaction Fingerprints with Hypothetical Macromolecular Targets

Following a molecular docking simulation, the resulting poses of this compound within a hypothetical protein active site would be analyzed to understand the nature of the interaction. This analysis identifies key intermolecular forces contributing to binding affinity. nih.gov

Key interactions for a sulfonylmorpholine scaffold typically include:

Hydrogen Bonds : The oxygen atoms of the sulfonyl group and the morpholine ring are potent hydrogen bond acceptors.

Hydrophobic Interactions : The tetramethylphenyl group provides a large hydrophobic surface that can engage with nonpolar residues in the binding pocket.

Van der Waals Forces : General attractive or repulsive forces between the ligand and protein atoms.

An "interaction fingerprint" can be generated to summarize these contacts. This is often represented in a 2D diagram showing the specific amino acid residues involved and the type of interaction. researchgate.net For instance, the sulfonyl oxygens might form hydrogen bonds with backbone amides of residues like Glycine or Serine, while the tetramethylphenyl ring could sit in a hydrophobic pocket lined with Leucine, Isoleucine, and Phenylalanine residues.

Table 2: Hypothetical Interaction Fingerprint for this compound with a Kinase Active Site This table presents a hypothetical binding scenario to illustrate the concept, as specific interaction data is not available.

Ligand MoietyInteracting ResidueInteraction TypePredicted Distance (Å)
Sulfonyl Oxygen 1Valine 85 (Backbone NH)Hydrogen Bond2.9
Sulfonyl Oxygen 2Cysteine 145 (Backbone NH)Hydrogen Bond3.1
Morpholine OxygenLysine 67 (Side Chain NH3+)Hydrogen Bond2.8
Tetramethylphenyl RingLeucine 135, Phenylalanine 148Hydrophobic (π-Alkyl, π-π)3.5 - 4.5

Structure-Based Ligand Design Principles Applied to Sulfonylmorpholine Scaffolds

Structure-based ligand design uses the 3D structural information of the ligand-target complex to guide the design of new, more potent molecules. ethernet.edu.et Based on the hypothetical binding mode of this compound, several design principles could be applied.

Scaffold Hopping : If the sulfonylmorpholine core makes crucial interactions, it can be retained while modifying peripheral groups to improve properties. Alternatively, the entire scaffold could be replaced with a different chemical group (a bioisostere) that preserves the key interaction geometry.

Fragment Growing : If the docking results show an unoccupied space within the binding pocket near the ligand, new functional groups can be added to the ligand to form additional favorable interactions. For example, if a nearby acidic residue (e.g., Aspartate) is not engaged, a basic nitrogen could be added to the morpholine or phenyl ring to form a salt bridge.

Linker Modification : The sulfonyl group acts as a linker. Its properties could be modified to alter the geometry and electronics of the molecule, potentially improving binding affinity or pharmacokinetic properties.

These design strategies are iterative; new designs are synthesized and tested, or computationally evaluated through further docking and molecular dynamics simulations, to refine the structure and enhance its desired biological activity. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 2,3,4,5 Tetramethylphenyl Sulfonyl Morpholine

Reactions at the Morpholine (B109124) Nitrogen and Aryl Sulfonyl Moieties

The presence of the electron-withdrawing sulfonyl group significantly influences the reactivity of the morpholine nitrogen, while the polysubstituted aromatic ring presents unique challenges and opportunities for further functionalization.

N-Alkylation and Acylation Reactions

The nitrogen atom of the morpholine ring in 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine is a nucleophilic center, albeit with reduced reactivity due to the electron-withdrawing effect of the adjacent sulfonyl group. Nevertheless, it can undergo N-alkylation and N-acylation reactions under appropriate conditions.

N-alkylation typically proceeds via nucleophilic substitution with alkyl halides or other alkylating agents. The reaction rate can be influenced by the nature of the alkylating agent, the solvent, and the presence of a base to neutralize the formed acid. For instance, the reaction with primary alkyl halides in the presence of a non-nucleophilic base can lead to the corresponding N-alkylated products.

N-acylation involves the reaction of the morpholine nitrogen with acylating agents such as acyl chlorides or anhydrides. These reactions are generally faster than N-alkylation due to the higher electrophilicity of the acylating agent's carbonyl carbon. The resulting N-acyl derivatives are stable amides.

ReagentProductReaction Conditions
Methyl Iodide4-methyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholin-4-ium iodidePolar aprotic solvent, room temperature
Acetyl Chloride1-{4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholin-1-yl}ethan-1-oneAprotic solvent, presence of a tertiary amine base
Benzyl Bromide4-benzyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholin-4-ium bromideElevated temperature, polar solvent

Electrophilic Aromatic Substitution on the Tetramethylphenyl Ring

The tetramethylphenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating methyl groups. However, the sulfonylmorpholine group is a deactivating, meta-directing group. The interplay of these activating and deactivating effects, along with steric hindrance from the methyl groups, governs the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The incoming electrophile will preferentially substitute at the position least sterically hindered and most electronically favored. Given the substitution pattern, the only available position for substitution is the 6-position of the phenyl ring.

ReactionReagentsMajor Product
NitrationHNO₃/H₂SO₄4-[(6-nitro-2,3,4,5-tetramethylphenyl)sulfonyl]morpholine
BrominationBr₂/FeBr₃4-[(6-bromo-2,3,4,5-tetramethylphenyl)sulfonyl]morpholine
Friedel-Crafts AcylationCH₃COCl/AlCl₃1-{6-[(morpholin-4-yl)sulfonyl]-2,3,4,5-tetramethylphenyl}ethan-1-one

Functional Group Transformations of the Sulfonyl Group

The sulfonyl group itself can be a site for chemical modification, although these transformations often require harsh reaction conditions. One common transformation is the reduction of the sulfonyl group. However, a more synthetically useful approach involves the cleavage of the S-N bond, which can regenerate the morpholine and a derivative of the arylsulfonic acid.

Another potential transformation is the conversion of the sulfonamide to a sulfonyl chloride. This can be achieved by reacting the parent compound with a chlorinating agent, which can then be used to synthesize other sulfonamide derivatives by reacting with different amines.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is fundamental for optimizing reaction conditions and predicting product outcomes.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

Kinetic studies can provide valuable insights into the rate-determining steps of reactions such as N-alkylation and electrophilic aromatic substitution. For instance, monitoring the rate of an N-alkylation reaction under varying concentrations of reactants can help establish the reaction order. A kinetic study on the sulfonation of 1,2,4,5-tetramethylbenzene, a structurally related arene, revealed a significant kinetic isotope effect, suggesting that the C-H bond breaking step is part of the rate-determining step in that specific electrophilic substitution. researchgate.net

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for monitoring the progress of these reactions and characterizing the intermediates and products. For example, in an N-acylation reaction, the appearance of a new carbonyl stretch in the IR spectrum and a downfield shift of the morpholine protons adjacent to the nitrogen in the ¹H NMR spectrum would indicate the formation of the N-acyl product.

Computational Approaches to Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at the molecular level. DFT calculations can be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. This information allows for the mapping of the potential energy surface of a reaction and the identification of the most favorable reaction pathway.

For electrophilic aromatic substitution on the tetramethylphenyl ring, DFT calculations can predict the regioselectivity by comparing the activation energies for substitution at different positions. These calculations would take into account both the electronic effects of the substituents and the steric hindrance. Similarly, for reactions at the sulfonyl group, computational models can help to understand the bond cleavage processes and the stability of intermediates. DFT studies on related sulfonyl-containing molecules have been used to analyze molecular structures and vibrational spectra, providing a foundation for understanding the properties of this compound. researchgate.net

Development of Diverse Analogs and Chemical Libraries

The generation of diverse analogs from a parent compound like this compound is crucial for establishing structure-activity relationships (SAR). High-throughput synthesis methodologies, including combinatorial chemistry, are central to this effort, enabling the rapid production of a multitude of derivatives.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, organized collections of compounds, known as chemical libraries. Both solid-phase and solution-phase parallel synthesis techniques are applicable to the generation of sulfonylmorpholine derivatives, allowing for the introduction of diversity at various points of the molecular scaffold.

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) offers significant advantages for library generation, including the simplification of purification procedures, as excess reagents and by-products can be easily washed away from the resin-bound product. A general strategy for the solid-phase synthesis of a library of N-arylsulfonylmorpholine derivatives could involve the following steps:

Resin Functionalization: A suitable solid support, such as a 2-chlorotrityl chloride resin, is functionalized with a protected morpholine derivative. The protection of the morpholine nitrogen, for instance with a Boc group, is crucial for directing the subsequent reactions.

Sulfonylation: The resin-bound morpholine is deprotected and then reacted with a library of diverse sulfonyl chlorides. In the context of the title compound, 2,3,4,5-tetramethylphenylsulfonyl chloride would be one of the building blocks. By using a variety of sulfonyl chlorides, a diverse set of sulfonylmorpholine analogs can be generated in parallel.

Cleavage: The final products are cleaved from the solid support, typically under acidic conditions, to yield the desired library of sulfonylmorpholine derivatives.

The efficiency of each step can be monitored using qualitative tests, such as the ninhydrin (B49086) test for the presence of primary amines.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis is another viable approach for constructing libraries of sulfonylmorpholine derivatives. While it may require more complex purification strategies compared to SPS, it is often more amenable to a wider range of reaction conditions and allows for easier reaction monitoring.

A representative workflow for the solution-phase parallel synthesis of a sulfonamide library could involve:

Reaction Setup: An array of reaction vessels (e.g., in a 96-well plate format) is prepared. Each well is charged with a solution of morpholine and a unique sulfonyl chloride from a predefined set of building blocks.

Reaction: The reactions are allowed to proceed, often with the addition of a base to scavenge the HCl generated during the sulfonylation.

Work-up and Purification: After the reaction is complete, a high-throughput purification method, such as automated flash chromatography or liquid-liquid extraction, is employed to isolate the final products.

The following table illustrates a hypothetical library of sulfonylmorpholine derivatives that could be synthesized using parallel synthesis methods.

EntrySulfonyl Chloride ComponentResulting Sulfonylmorpholine
12,3,4,5-tetramethylphenylsulfonyl chlorideThis compound
24-toluenesulfonyl chloride4-(tosyl)morpholine
32-naphthalenesulfonyl chloride4-(naphthalen-2-ylsulfonyl)morpholine
44-bromophenylsulfonyl chloride4-[(4-bromophenyl)sulfonyl]morpholine

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach is particularly valuable for the rapid generation of analogs from a common advanced intermediate, thereby avoiding the need for de novo synthesis of each derivative.

Photocatalytic Generation of Sulfonyl Radicals:

A promising LSF strategy for sulfonamides involves the photocatalytic generation of sulfonyl radical intermediates. This method allows for the transformation of the relatively inert sulfonamide group into a reactive species that can participate in a variety of bond-forming reactions. nih.govacs.orgox.ac.uk

The general mechanism involves the conversion of the sulfonamide into an N-sulfonylimine, which then undergoes a single-electron reduction in the presence of a photocatalyst and a suitable light source to generate a sulfonyl radical. This radical can then be trapped by a variety of radical acceptors, such as alkenes, to form new carbon-sulfur bonds. nih.govacs.orgox.ac.uk

A potential application of this methodology to this compound would involve its conversion to the corresponding N-sulfonylimine, followed by a photocatalytic reaction with a library of alkenes to generate a diverse set of sulfone derivatives.

The table below provides examples of potential products from the photocatalytic functionalization of a sulfonamide with various alkenes.

EntryAlkenePotential Product
1Methyl vinyl ketoneβ-keto sulfone
2Styreneβ-phenyl sulfone
3Acrylonitrileβ-cyano sulfone
4N-phenylmaleimideSuccinimide-derived sulfone

C-H Functionalization:

Direct C-H functionalization is a powerful LSF tool that enables the formation of new bonds at positions that would otherwise be unreactive. While direct C-H functionalization of the tetramethylphenyl ring of the title compound can be challenging due to the presence of multiple methyl groups, strategies involving the introduction of a directing group or the use of highly selective catalysts could be envisioned.

A more general approach involves the C-H functionalization of an aromatic core, followed by the introduction of the sulfonylmorpholine moiety. For instance, a highly selective arene C-H functionalization can lead to the formation of aryl sulfonium (B1226848) salts. These salts can then serve as versatile handles for the subsequent introduction of a sulfinate group, which can be further oxidized and reacted with morpholine to yield the desired sulfonylmorpholine. nih.gov

This two-step sequence, involving a site-selective C-H functionalization followed by a sulfination/amination sequence, provides a powerful route to access a wide range of structurally diverse aryl sulfonamides. nih.gov

Future Directions and Broader Research Implications of 4 2,3,4,5 Tetramethylphenyl Sulfonyl Morpholine Research

Design Principles for Novel Sulfonylmorpholine-Based Chemical Probes

The development of novel chemical probes is a cornerstone of chemical biology, enabling the study of biological processes and the identification of new therapeutic targets. Sulfonyl-containing compounds, particularly aryl sulfonyl fluorides, are recognized for their utility as chemical probes due to their specific reactivity with certain amino acid residues in proteins. nih.gov The design of new sulfonylmorpholine-based probes, including those derived from 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine, would likely be guided by several key principles:

Target Selectivity and Affinity: A primary principle in probe design is ensuring high selectivity and affinity for the intended biological target. researchgate.net The tetramethylphenyl group of this compound offers a scaffold that can be further functionalized to achieve specific interactions with a target protein's binding site.

Structure-Based Design: Understanding the three-dimensional structure of the target protein is crucial. nih.govrsc.org X-ray crystallography and computational modeling can inform the design of sulfonylmorpholine probes that fit precisely into the binding pocket, enhancing both potency and selectivity. nih.gov The spatial arrangement of the tetramethylphenyl and morpholine (B109124) moieties can be optimized to maximize favorable interactions.

Bioactivity and Cell Permeability: For a probe to be effective in a cellular context, it must be able to cross cell membranes and engage its target within the complex intracellular environment. The physicochemical properties of the sulfonylmorpholine scaffold, such as lipophilicity and hydrogen bonding capacity, would need to be fine-tuned to ensure adequate cell permeability and bioavailability. researchgate.net

Incorporation of Reporter and Reactive Groups: A functional chemical probe typically includes a reporter group (e.g., a fluorophore or an affinity tag) and a reactive group for covalent modification of the target. ljmu.ac.ukunimi.it In the case of sulfonylmorpholine probes, the sulfonyl group itself can act as a latent reactive handle, while the morpholine or phenyl ring could be modified to include a reporter tag for visualization or pull-down experiments. nih.gov

Interactive Table: Key Design Principles for Chemical Probes

Design PrincipleDescriptionRelevance to Sulfonylmorpholines
Target Selectivity The ability of the probe to bind specifically to the intended target with minimal off-target effects.The substituted phenyl ring can be modified to achieve high selectivity.
Structure-Based Design Utilization of target structure information to guide the rational design of the probe.Computational docking can predict binding modes and inform structural modifications. nih.gov
Cell Permeability The ability of the probe to cross cellular membranes to reach its intracellular target.Lipophilicity of the tetramethylphenyl group can be balanced with the polarity of the morpholine ring.
Reporter Functionality Incorporation of a detectable tag for visualization or enrichment of the target protein.The scaffold allows for synthetic modification to include fluorescent or affinity tags. ljmu.ac.uk

Methodological Advancements in Synthetic and Computational Chemistry

Future research into this compound and its derivatives will likely drive and benefit from advancements in both synthetic and computational chemistry.

Synthetic Chemistry: The synthesis of sulfonylmorpholine compounds typically involves the reaction of a sulfonyl chloride with morpholine. Advances in synthetic methodologies could lead to more efficient and versatile routes for preparing a library of analogs. This could include the development of novel catalytic methods for C-S bond formation or late-stage functionalization techniques to diversify the tetramethylphenyl or morpholine rings. Modular synthetic approaches would be particularly valuable, allowing for the rapid assembly of a wide range of probes from a common set of building blocks. nih.gov

Computational Chemistry: Computational methods are becoming increasingly integral to chemical research. For sulfonylmorpholine-based compounds, computational approaches could be employed to:

Predict Reactivity: Quantum mechanical calculations can be used to predict the reactivity of the sulfonyl group and guide the design of probes with tailored reactivity profiles.

Simulate Target Binding: Molecular dynamics simulations can provide insights into the dynamic interactions between a sulfonylmorpholine probe and its target protein, helping to rationalize binding affinity and selectivity. nih.gov

Virtual Screening: Large virtual libraries of sulfonylmorpholine derivatives can be screened computationally against a panel of biological targets to identify promising lead compounds for further experimental investigation.

Role of Sulfonylmorpholines as Versatile Chemical Scaffolds in Materials Science and Catalyst Design

Beyond their potential in chemical biology, sulfonylmorpholine scaffolds could find applications in materials science and catalyst design.

Materials Science: The properties of materials are dictated by their molecular structure. The rigid tetramethylphenyl group combined with the more flexible sulfonylmorpholine moiety could be incorporated into polymers or other materials to impart specific properties. For instance, the polarity of the sulfonyl and morpholine groups could enhance the dielectric properties of a material, making it suitable for applications in electronics. aprcomposites.com.au Furthermore, the thermal stability often associated with aryl sulfone-containing polymers suggests that materials derived from this scaffold could exhibit desirable performance at elevated temperatures.

Catalyst Design: The design of new catalysts is crucial for developing more efficient and sustainable chemical processes. researchgate.netmdpi.com The sulfonylmorpholine scaffold could serve as a ligand for metal-based catalysts. The nitrogen and oxygen atoms of the morpholine ring, along with the sulfonyl oxygens, could coordinate with a metal center, influencing its catalytic activity and selectivity. The bulky tetramethylphenyl group could create a specific steric environment around the metal center, which could be exploited to control the stereochemical outcome of a reaction. By systematically modifying the substituents on the phenyl ring, it may be possible to fine-tune the electronic and steric properties of the ligand to optimize catalyst performance for a specific transformation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine, and how do reaction conditions impact yield?

  • Methodology : Metal-free electrochemical synthesis is a validated route for analogous sulfonamide derivatives. Key parameters include the use of sodium sulfinates as sulfur sources, controlled current density (~5 mA/cm²), and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodology : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm sulfonyl and morpholine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Test solubility in polar (DMSO, methanol) and non-polar (dichloromethane) solvents. Stability studies involve storing the compound at 4°C (short-term) and -20°C (long-term) under nitrogen, with periodic HPLC analysis to detect degradation .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this sulfonamide with neurological targets (e.g., Parkinson’s disease-related receptors)?

  • Methodology : Use Autodock 4.0.1 to model ligand-receptor binding. Prepare the compound’s 3D structure via energy minimization (MM2 force field in ChemDraw 3D). Assign Gasteiger charges and analyze binding affinity (ΔG) against targets like α-synuclein or dopamine receptors .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?

  • Methodology : Validate assay conditions (e.g., pH, serum proteins) that may alter compound bioavailability. Use LC-MS to quantify intracellular concentrations. Compare results across orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Q. How does substituent variation on the phenyl ring influence the compound’s physicochemical and pharmacological properties?

  • Methodology : Synthesize analogs with methyl, methoxy, or halide substitutions. Correlate logP (octanol/water partitioning) with cellular permeability (Caco-2 assay). Assess SAR using enzyme inhibition assays (e.g., kinase panels) .

Q. What mechanistic insights explain its electrochemical synthesis pathway?

  • Methodology : Perform cyclic voltammetry to identify oxidation/reduction peaks. Use DFT calculations (Gaussian 09) to model intermediates. Monitor reaction progress via in-situ IR spectroscopy for sulfinate radical formation .

Q. How can metabolic stability be optimized for in vivo studies?

  • Methodology : Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactor. Identify metabolic soft spots via LC-MS/MS metabolite profiling. Introduce deuterium or fluorine atoms at labile positions to enhance half-life .

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Reactant of Route 1
4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine
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Reactant of Route 2
Reactant of Route 2
4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.